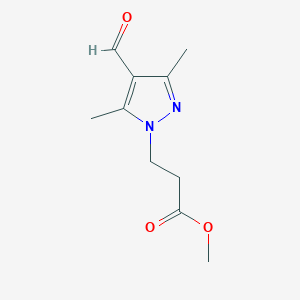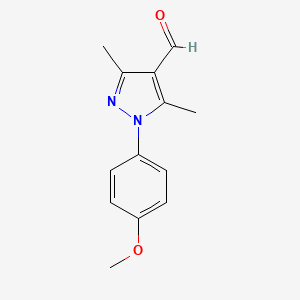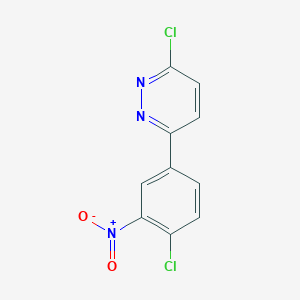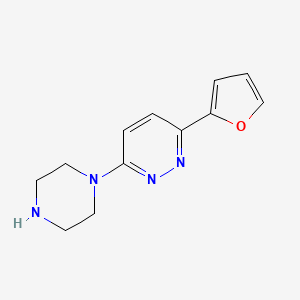![molecular formula C10H21BrN2O B1452228 2-bromo-N-[2-(diethylamino)ethyl]butanamide CAS No. 1171028-39-9](/img/structure/B1452228.png)
2-bromo-N-[2-(diethylamino)ethyl]butanamide
Übersicht
Beschreibung
2-Bromo-N-[2-(diethylamino)ethyl]butanamide, commonly referred to as 2-bromo-NEB, is a synthetic compound with a wide range of applications in the laboratory. It has been used in the synthesis of various drugs, and as a catalyst in organic reactions. It is also used in the synthesis of peptides and oligonucleotides, and in the production of polymers. 2-bromo-NEB has been studied for its potential to act as a therapeutic agent, and its mechanism of action has been investigated in numerous studies.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Molecular Structure Analysis
2-bromo-N-[2-(diethylamino)ethyl]butanamide has been synthesized and analyzed for its molecular structure using various techniques like NMR, FT-IR spectroscopies, and high-resolution mass-spectrometry. Its crystal structure, belonging to the monoclinic system, was examined in detail, demonstrating its potential as a fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).
2. Chemical Modification and Application
The compound has been utilized in various chemical modifications and applications. For instance, it was used in the preparation of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, showcasing its role in the synthesis of potentially potent anti-diabetic agents (Nazir et al., 2018).
3. Drug Design and Discovery
In the realm of drug design, this compound has played a role in the discovery of new CDK2 inhibitors, a crucial aspect in the treatment of various diseases. This was achieved through structure-based drug design, employing the compound in the synthesis of inhibitors (Vulpetti et al., 2006).
4. Polymerization Studies
The compound has been investigated in polymerization studies, such as in the anionic polymerization of caprolactam. It served as a model compound for studying transformations in anionic polycaprolactam, illustrating its utility in polymer science (Bukac̆ & Šebenda, 2007).
5. Synthesis of Complex Organic Compounds
It has been involved in the synthesis of complex organic compounds like Nilotinib, an antitumor agent, indicating its significance in medicinal chemistry and drug synthesis (Wang Cong-zhan, 2009).
6. Fluorescence Studies
In fluorescence studies, derivatives of 2-bromo-N-[2-(diethylamino)ethyl]butanamide have been used as probes to study changes in acid, temperature, and solvent polarity. This highlights its application in analytical chemistry (Huang & Tam-Chang, 2010).
Eigenschaften
IUPAC Name |
2-bromo-N-[2-(diethylamino)ethyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BrN2O/c1-4-9(11)10(14)12-7-8-13(5-2)6-3/h9H,4-8H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBJGHOEKYBOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCN(CC)CC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[2-(diethylamino)ethyl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1452148.png)

![1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452150.png)

![2-(4'-(Dimethylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1452153.png)


![{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B1452159.png)

![3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1452163.png)

![5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452168.png)